N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396844-63-5
VCID: VC5784987
InChI: InChI=1S/C18H16F3N5O/c1-11(2)14-5-3-4-6-15(14)22-17(27)16-23-25-26(24-16)13-9-7-12(8-10-13)18(19,20)21/h3-11H,1-2H3,(H,22,27)
SMILES: CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H16F3N5O
Molecular Weight: 375.355

N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396844-63-5

Cat. No.: VC5784987

Molecular Formula: C18H16F3N5O

Molecular Weight: 375.355

* For research use only. Not for human or veterinary use.

N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide - 1396844-63-5

Specification

CAS No. 1396844-63-5
Molecular Formula C18H16F3N5O
Molecular Weight 375.355
IUPAC Name N-(2-propan-2-ylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Standard InChI InChI=1S/C18H16F3N5O/c1-11(2)14-5-3-4-6-15(14)22-17(27)16-23-25-26(24-16)13-9-7-12(8-10-13)18(19,20)21/h3-11H,1-2H3,(H,22,27)
Standard InChI Key ONUSRMUHDMJQTO-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

N-(2-Isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole ring core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a carboxamide moiety at the 5-position, linked to a 2-isopropylphenylamine group. The molecular formula is C₁₉H₁₇F₃N₅O, with a molecular weight of 403.37 g/mol . The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, while the tetrazole ring acts as a bioisostere for carboxylic acids, enabling improved pharmacokinetic properties .

Physicochemical Properties

The compound’s solubility, logP, and pKa are critical for its bioavailability. Experimental data for this specific derivative remain limited, but analogous tetrazole-carboxamides exhibit moderate water solubility (0.1–1 mg/mL) and logP values of 3.5–4.5 . The trifluoromethyl group likely increases logP by ~0.5 units compared to non-fluorinated analogs .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight403.37 g/mol
XLogP34.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthesis and Structural Optimization

The synthesis typically involves a multi-step sequence:

  • Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride .

  • Carboxamide Coupling: Reaction of 5-chlorocarbonyltetrazole with 2-isopropylphenylamine under Schotten-Baumann conditions .

  • Trifluoromethyl Substitution: Introduced via Ullmann coupling or palladium-catalyzed cross-coupling reactions .

Key challenges include regioselectivity during tetrazole formation and minimizing racemization at the carboxamide stage. Recent advances in flow chemistry have improved yields (>75%) and purity (>98%) for similar compounds .

Pharmacological Profile and Target Engagement

While direct studies on this compound are sparse, structural analogs exhibit activity against:

  • Protease-Activated Receptors (PARs): Tetrazole-carboxamides inhibit PAR-1 with IC₅₀ values of 10–100 nM.

  • Coagulation Factor Xa (FXa): Substitution patterns similar to this compound correlate with FXa inhibition (Ki ~20 nM) .

  • Inflammatory Cytokines: Trifluoromethyl groups enhance TNF-α suppression by 30–50% compared to methyl analogs .

Table 2: Hypothesized Pharmacological Activity

TargetPredicted IC₅₀/KiMechanism
PAR-150–100 nMCompetitive inhibition
FXa20–50 nMAllosteric modulation
TNF-α Production1–5 μMTranscriptional suppression

Future Research Directions

  • In Vitro Target Validation: Screen against PAR-1, FXa, and cytokine assays.

  • ADME Profiling: Assess metabolic stability in human liver microsomes.

  • Crystallographic Studies: Resolve X-ray structures with FXa or PAR-1.

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